molecular formula C22H16F2 B14115763 2'-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1'-biphenyl

2'-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1'-biphenyl

Cat. No.: B14115763
M. Wt: 318.4 g/mol
InChI Key: HXGNNNAFFDDSET-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C22H16F2 It is characterized by the presence of two fluorine atoms and two vinyl groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives and vinyl compounds.

    Reaction Conditions: The key reactions include halogenation, coupling reactions, and dehydrohalogenation. For instance, a common method involves the Suzuki-Miyaura coupling reaction, where a difluorobenzene derivative is coupled with a vinylboronic acid or ester in the presence of a palladium catalyst and a base.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Addition Reactions: Catalysts like palladium or platinum are employed for hydrogenation, while halogenation requires halogen sources like bromine or chlorine.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions include substituted terphenyl derivatives, hydrogenated terphenyls, and epoxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms and vinyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Dichloro-2,2’‘-divinyl-1,1’4’,1’'-terphenyl: Similar structure but with chlorine atoms instead of fluorine.

    2’,5’-Difluoro-2,2’‘-diethyl-1,1’4’,1’'-terphenyl: Similar structure but with ethyl groups instead of vinyl groups.

    2’,5’-Difluoro-2,2’‘-divinyl-1,1’3’,1’'-terphenyl: Similar structure but with a different arrangement of the phenyl rings.

Uniqueness

2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of both fluorine atoms and vinyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C22H16F2

Molecular Weight

318.4 g/mol

IUPAC Name

1,4-bis(2-ethenylphenyl)-2,5-difluorobenzene

InChI

InChI=1S/C22H16F2/c1-3-15-9-5-7-11-17(15)19-13-22(24)20(14-21(19)23)18-12-8-6-10-16(18)4-2/h3-14H,1-2H2

InChI Key

HXGNNNAFFDDSET-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC(=C(C=C2F)C3=CC=CC=C3C=C)F

Origin of Product

United States

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